1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
CAS No.: 2034504-67-9
Cat. No.: VC4181557
Molecular Formula: C13H10FN5O
Molecular Weight: 271.255
* For research use only. Not for human or veterinary use.
![1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea - 2034504-67-9](/images/structure/VC4181557.png)
Specification
CAS No. | 2034504-67-9 |
---|---|
Molecular Formula | C13H10FN5O |
Molecular Weight | 271.255 |
IUPAC Name | 1-(4-fluorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Standard InChI | InChI=1S/C13H10FN5O/c14-9-1-3-10(4-2-9)17-13(20)18-11-7-15-12-5-6-16-19(12)8-11/h1-8H,(H2,17,18,20) |
Standard InChI Key | XNFHTQSANYUKFK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)NC2=CN3C(=CC=N3)N=C2)F |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Characteristics
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (molecular formula: C₁₃H₁₀FN₅O) features a urea backbone bridging two aromatic systems: a 4-fluorophenyl group and a pyrazolo[1,5-a]pyrimidine moiety. The pyrazolo[1,5-a]pyrimidine core adopts a bicyclic structure with nitrogen atoms at positions 1, 5, and 7, contributing to its electron-deficient character and hydrogen-bonding capacity .
Table 1: Key Physicochemical Parameters
The fluorine atom at the para position of the phenyl ring enhances metabolic stability and influences electronic distribution, while the urea linker provides conformational flexibility critical for target engagement .
Synthetic Methodologies
Core Scaffold Construction
The pyrazolo[1,5-a]pyrimidine ring is typically synthesized via cyclocondensation reactions. A common route involves reacting 5-aminopyrazole derivatives with β-diketones or their equivalents under acidic conditions . For example, Abdelriheem et al. demonstrated that sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate reacts with heterocyclic amines to form pyrazolo[1,5-a]pyrimidines in yields exceeding 60% .
Urea Linkage Formation
The urea bridge is introduced through nucleophilic substitution or carbodiimide-mediated coupling. In one protocol, 6-aminopyrazolo[1,5-a]pyrimidine is treated with 4-fluorophenyl isocyanate in anhydrous tetrahydrofuran, yielding the target compound after purification by column chromatography . Optimized conditions (e.g., 0°C, 12 h) minimize side reactions such as oligomerization .
Biological Activity and Mechanism
Antitrypanosomal Effects
In vitro studies on related compounds reveal potent activity against Trypanosoma brucei (EC₅₀ = 0.8 μM), attributed to interference with purine salvage pathways . The urea moiety mimics endogenous purines, competitively inhibiting hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .
Pharmacokinetic and Toxicity Profiling
Metabolic Stability
Preliminary microsomal stability assays (human liver microsomes) indicate moderate clearance (Cl = 22 mL/min/kg) for fluorophenyl-containing analogs, with cytochrome P450 3A4 as the primary metabolizing enzyme . The fluorine atom reduces oxidative deamination compared to non-halogenated derivatives .
Selectivity and Off-Target Risks
Therapeutic Applications and Future Directions
Oncology
MET kinase inhibitors like SAR125844 (a related triazolopyridazine urea) have entered clinical trials for cancers with MET amplification . The pyrazolo[1,5-a]pyrimidine core may offer improved blood-brain barrier penetration for glioblastoma applications .
Infectious Diseases
Ongoing studies explore urea derivatives as oral therapeutics for neglected tropical diseases, leveraging their dual antiviral and antiparasitic activity . Structural modifications to enhance aqueous solubility (e.g., PEGylation) are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume